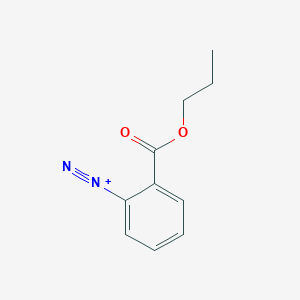
2-(Propoxycarbonyl)benzene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propoxycarbonyl)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes. The diazonium group (-N₂⁺) attached to the benzene ring makes this compound highly reactive and useful in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Propoxycarbonyl)benzene-1-diazonium can be synthesized through the diazotization of 2-(propoxycarbonyl)aniline. The process involves the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the diazotization process is typically carried out in a continuous flow system to ensure better control over reaction conditions and to handle the exothermic nature of the reaction. The use of continuous flow reactors allows for efficient heat management and improved safety .
Análisis De Reacciones Químicas
Types of Reactions
2-(Propoxycarbonyl)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: Phenols and aromatic amines are dissolved in basic solutions (e.g., sodium hydroxide) and reacted with the diazonium compound at low temperatures to form azo compounds.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, which are often brightly colored and used as dyes.
Aplicaciones Científicas De Investigación
2-(Propoxycarbonyl)benzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Azo compounds derived from diazonium salts are used as biological stains and indicators.
Medicine: Some azo compounds have been investigated for their antimicrobial and anticancer properties.
Industry: Azo dyes are used in paints, inks, and cosmetics due to their vibrant colors and stability.
Mecanismo De Acción
The mechanism of action of 2-(Propoxycarbonyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution or coupling reactions. In substitution reactions, the diazonium ion is replaced by a nucleophile, resulting in the formation of a new aromatic compound. In coupling reactions, the diazonium ion reacts with an electron-rich aromatic compound to form an azo compound .
Comparación Con Compuestos Similares
2-(Propoxycarbonyl)benzene-1-diazonium can be compared with other diazonium compounds such as benzenediazonium chloride and 4-nitrobenzenediazonium. While all diazonium compounds share similar reactivity, this compound is unique due to the presence of the propoxycarbonyl group, which can influence its reactivity and the properties of the resulting azo compounds .
List of Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium
- 2-Methylbenzenediazonium
These compounds are also used in various substitution and coupling reactions to form a wide range of aromatic compounds and azo dyes .
Propiedades
Número CAS |
65000-23-9 |
|---|---|
Fórmula molecular |
C10H11N2O2+ |
Peso molecular |
191.21 g/mol |
Nombre IUPAC |
2-propoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C10H11N2O2/c1-2-7-14-10(13)8-5-3-4-6-9(8)12-11/h3-6H,2,7H2,1H3/q+1 |
Clave InChI |
HHSATVAZCWJZGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=CC=C1[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
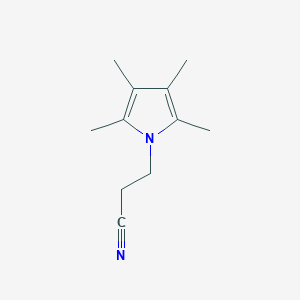
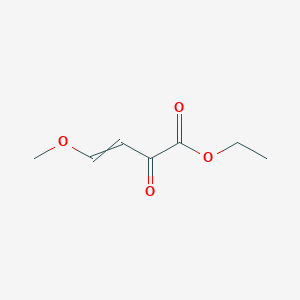
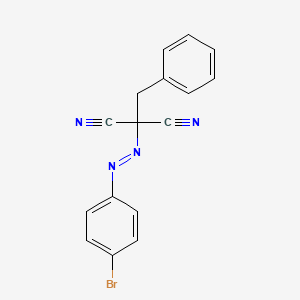

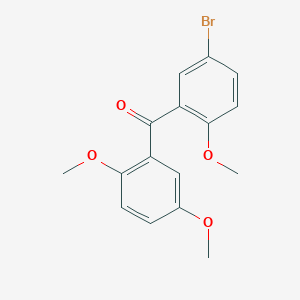
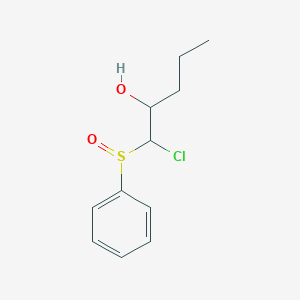
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
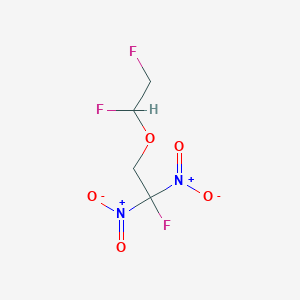
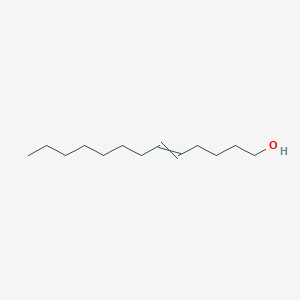

![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
